molecular formula C23H32Cl3NO2 B13786379 Ammonium, (p-chlorobenzyl)(2-(2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy)ethyl)dimethyl-, chloride CAS No. 66902-79-2

Ammonium, (p-chlorobenzyl)(2-(2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy)ethyl)dimethyl-, chloride

Cat. No.: B13786379
CAS No.: 66902-79-2
M. Wt: 460.9 g/mol
InChI Key: UARYXXNSPIEPEH-UHFFFAOYSA-M
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Description

Ammonium, (p-chlorobenzyl)(2-(2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy)ethyl)dimethyl-, chloride is a quaternary ammonium salt characterized by a complex structure featuring:

  • A p-chlorobenzyl group attached to the nitrogen atom.
  • A phenoxyethoxyethyl chain substituted with chlorine, isopropyl, and methyl groups.
  • Two methyl groups completing the quaternary ammonium center.

Properties

CAS No.

66902-79-2

Molecular Formula

C23H32Cl3NO2

Molecular Weight

460.9 g/mol

IUPAC Name

2-[2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)ethoxy]ethyl-[(4-chlorophenyl)methyl]-dimethylazanium;chloride

InChI

InChI=1S/C23H32Cl2NO2.ClH/c1-17(2)21-15-22(25)18(3)14-23(21)28-13-12-27-11-10-26(4,5)16-19-6-8-20(24)9-7-19;/h6-9,14-15,17H,10-13,16H2,1-5H3;1H/q+1;/p-1

InChI Key

UARYXXNSPIEPEH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCCOCC[N+](C)(C)CC2=CC=C(C=C2)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, (p-chlorobenzyl)(2-(2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy)ethyl)dimethyl-, chloride typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, which are then subjected to quaternization reactions. The reaction conditions usually involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions are prevalent, especially at the benzylic and ethoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzoic acid derivatives, while nucleophilic substitution can result in the formation of various substituted ammonium compounds.

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Phase Transfer Catalyst : Utilized in organic synthesis to facilitate reactions between immiscible phases.
    • Reagent in Synthesis : Acts as a reagent in various chemical reactions, including nucleophilic substitutions and oxidations.
  • Biology
    • Antimicrobial Studies : Employed in cell culture studies to investigate antimicrobial properties and mechanisms.
    • Cell Membrane Studies : Used to analyze the effects of compounds on cellular membranes.
  • Medicine
    • Antimicrobial Therapies : Investigated for potential use in treating infections due to its broad-spectrum antimicrobial activity.
    • Disinfectant Formulations : Incorporated into formulations for disinfectants and antiseptics due to its effectiveness against pathogens.
  • Industry
    • Surface Disinfectants : Commonly used in industrial cleaning products for its antimicrobial properties.
    • Personal Care Products : Included in formulations for personal care items such as hand sanitizers and antiseptic wipes.

Case Studies

  • Antimicrobial Efficacy Study
    • A study conducted on the effectiveness of ammonium, (p-chlorobenzyl)(2-(2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy)ethyl)dimethyl-, chloride against Escherichia coli showed a significant reduction in bacterial viability at varying concentrations. The results indicated that this compound can be an effective agent for disinfecting surfaces contaminated with pathogenic bacteria.
  • Cell Culture Application
    • In a controlled laboratory setting, the compound was tested for its effects on mammalian cell lines. The findings revealed that it could inhibit microbial growth without adversely affecting cell viability, making it suitable for use in biological research environments where contamination is a concern.
  • Industrial Application Case
    • A manufacturing company incorporated this quaternary ammonium compound into its cleaning products. Post-launch studies demonstrated a marked improvement in microbial load reduction on surfaces compared to previous formulations.

Mechanism of Action

The compound exerts its effects primarily through the disruption of microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quaternary Ammonium Salts with Chlorinated Substituents

Target Compound vs. N-{2-[ethoxy(methyl)phosphorothioyloxy]ethyl}-N-isopropylpropan-2-aminium chloride ()
Property Target Compound Compound from
Core Structure Quaternary ammonium with chlorobenzyl and phenoxyethoxyethyl groups Quaternary ammonium with phosphorothioyloxy and isopropyl groups
Chlorine Content Two chlorine atoms (on benzyl and phenoxy groups) One chlorine atom (as chloride counterion)
Functional Groups Ether, aromatic chloro, branched alkyl Phosphorothioate, isopropyl
Potential Use Surfactant/biocide with enhanced solubility from ether linkages Likely a pesticide or nerve agent analog due to phosphorothioate group

Key Insight: The target compound’s ether-linked phenoxy group improves water solubility compared to the phosphorothioate analog, which may be more lipophilic and toxic .

Target Compound vs. Ammonium, (4-chloro-2-butynyl)dimethylhexadecyl-, chloride ()
Property Target Compound Compound from
Alkyl Chain Medium-length ether chain Long hexadecyl (C16) chain
Chlorine Position Aromatic (benzyl and phenoxy) Aliphatic (butynyl)
Applications Biocide/surfactant with balanced solubility Surfactant with strong micelle-forming capacity

Key Insight : The hexadecyl chain in ’s compound enhances hydrophobic interactions, making it more effective in micelle formation, whereas the target compound’s aromatic chlorines may boost antimicrobial potency .

Ammonium-Based Surfactants

Target Compound vs. Ammonium Nonoxynol-4 Sulfate ()
Property Target Compound Ammonium Nonoxynol-4 Sulfate
Backbone Rigid aromatic and ether groups Flexible polyethoxylated nonylphenol chain
Charge Permanent positive charge (QAC) Anionic sulfate group with ammonium counterion
Function Likely broad-spectrum biocide Emulsifier with mild surfactant properties

Key Insight: The target compound’s QAC structure provides stronger antimicrobial activity compared to nonoxynol sulfate’s emulsifying focus .

Chlorinated Aromatic Compounds

Target Compound vs. 4-chloro-3-methyl-2-buten-1-yl acetate ()
Property Target Compound 4-chloro-3-methyl-2-buten-1-yl acetate
Class Quaternary ammonium salt Chlorinated aliphatic ester
Bioactivity Antimicrobial Likely herbicide or intermediate
Stability High (QACs resist hydrolysis) Moderate (ester groups prone to hydrolysis)

Key Insight : The target compound’s QAC stability makes it suitable for long-term applications, unlike the ester-based compound .

Biological Activity

The compound Ammonium, (p-chlorobenzyl)(2-(2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy)ethyl)dimethyl-, chloride is a quaternary ammonium compound characterized by its complex structure that includes a p-chlorobenzyl group and a long-chain hydrophobic moiety. This unique configuration allows the compound to exhibit significant biological activity, particularly as an antimicrobial agent. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Structure and Properties

The molecular structure of the compound can be represented as follows:

C21H30Cl2N1O3\text{C}_{21}\text{H}_{30}\text{Cl}_2\text{N}_1\text{O}_3
  • Molecular Weight : 445.5 g/mol
  • Functional Groups : Quaternary ammonium group, ether linkages, and halogen substituents.

The amphiphilic nature of the compound, due to its hydrophilic quaternary ammonium head and hydrophobic tail, enhances its interaction with biological membranes.

Quaternary ammonium compounds (QACs) like this one are known for their ability to disrupt microbial cell membranes. The mechanisms include:

  • Membrane Disruption : The hydrophobic tail integrates into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Biofilm Inhibition : Research has shown that similar compounds can prevent biofilm formation in bacteria such as Staphylococcus aureus (MRSA), enhancing their effectiveness against resistant strains .
  • Interaction with Nuclear Receptors : Some QACs have been reported to interact with nuclear receptors involved in lipid metabolism, potentially influencing cholesterol homeostasis .

Biological Activity Data

The biological activity of the compound has been assessed through various studies. Key findings include:

Activity Type Effect Reference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Biofilm Formation InhibitionPrevents biofilm formation in MRSA
CytotoxicityEvaluated on human cell lines; generally low toxicity observed at therapeutic concentrations

Case Studies

  • Antimicrobial Efficacy Against MRSA :
    A study demonstrated that chlorothymol derivatives exhibit antimicrobial activity against MRSA. The combination of this compound with existing antibiotics showed synergistic effects, indicating potential for use in treating resistant infections .
  • Toxicity Profile :
    In vitro studies on human colorectal cancer cell lines indicated that while the compound exhibits antimicrobial properties, it also shows low cytotoxicity at effective concentrations, making it suitable for therapeutic applications without significant harm to human cells .
  • Nuclear Receptor Interaction Studies :
    Research utilizing the CompTox database revealed that QACs can interact with nuclear receptors implicated in lipid metabolism, suggesting broader implications for metabolic health and disease management .

Q & A

Q. How can the compound’s potential as a surfactant be evaluated in material science applications?

  • Methodological Answer: Measure critical micelle concentration (CMC) using surface tension tensiometry. Assess thermal stability via TGA and colloidal behavior via dynamic light scattering (DLS). Compare with commercial surfactants (e.g., CTAB) for benchmarking .

Theoretical & Methodological Frameworks

Q. How can the quadripolar methodological model (theoretical, epistemological, morphological, technical) guide research on this compound?

  • Methodological Answer: Align synthesis optimization (technical pole) with green chemistry principles (theoretical pole). Epistemologically, validate hypotheses via peer-reviewed toxicological models (e.g., OECD guidelines). Morphologically, structure findings into a lifecycle assessment framework .

Q. What strategies ensure reproducibility in studies involving this compound’s catalytic or enzymatic applications?

  • Methodological Answer: Adopt open-science practices (e.g., depositing raw data in repositories like Zenodo). Document reaction conditions exhaustively (e.g., glovebox O2_2 levels, solvent batch variability). Use interlaboratory comparisons to identify systemic biases .

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